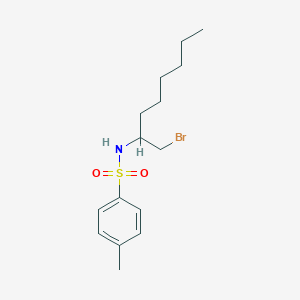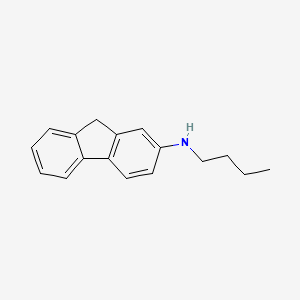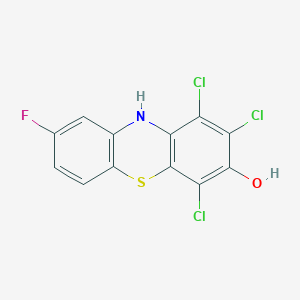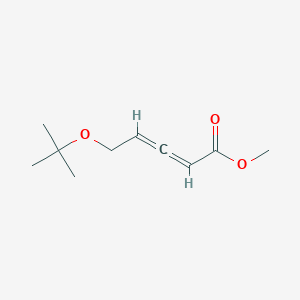![molecular formula C16H14Cl3GeNO3 B14355513 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid CAS No. 92522-64-0](/img/structure/B14355513.png)
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid is an organogermanium compound that features a benzoic acid moiety linked to a trichlorogermyl-substituted phenylpropane amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid typically involves multiple steps:
Formation of the Amide Linkage: This can be achieved by reacting 3-phenylpropanoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Trichlorogermyl Group: The trichlorogermyl group can be introduced via a substitution reaction using trichlorogermane (GeCl3H) in the presence of a suitable catalyst.
Coupling with Benzoic Acid: The final step involves coupling the trichlorogermyl-substituted amide with benzoic acid, possibly using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The trichlorogermyl group can be oxidized to form higher oxidation state germanium compounds.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The trichlorogermyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide bond.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms in the trichlorogermyl group.
Major Products
Oxidation: Higher oxidation state germanium compounds.
Reduction: The corresponding amine.
Substitution: Substituted germanium compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties, such as semiconductors or catalysts.
Mecanismo De Acción
The mechanism of action of 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid involves its interaction with molecular targets through its functional groups. The trichlorogermyl group can form stable complexes with various biological molecules, potentially inhibiting or modifying their activity. The benzoic acid moiety can interact with enzymes or receptors, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-Phenyl-3-(trichlorosilyl)propanamido]benzoic acid: Similar structure but with a silicon atom instead of germanium.
2-[3-Phenyl-3-(trichlorostannyl)propanamido]benzoic acid: Similar structure but with a tin atom instead of germanium.
Uniqueness
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical properties compared to its silicon and tin analogs. The germanium atom can form more stable complexes with certain biological molecules, potentially leading to different biological activities and applications.
Propiedades
Número CAS |
92522-64-0 |
|---|---|
Fórmula molecular |
C16H14Cl3GeNO3 |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
2-[(3-phenyl-3-trichlorogermylpropanoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H14Cl3GeNO3/c17-20(18,19)13(11-6-2-1-3-7-11)10-15(22)21-14-9-5-4-8-12(14)16(23)24/h1-9,13H,10H2,(H,21,22)(H,23,24) |
Clave InChI |
KBJDTUHJMOMEBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)O)[Ge](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)

![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)


![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)


![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)

